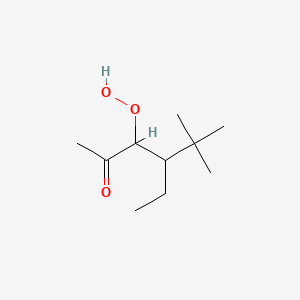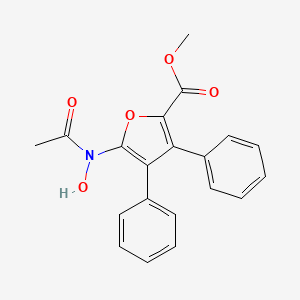
Dimethyl 2-(bromomethylidene)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(bromomethylidene)pentanedioate is a chemical compound with the molecular formula C8H11BrO4 It is a derivative of pentanedioic acid, featuring a bromomethylidene group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(bromomethylidene)pentanedioate typically involves the bromination of dimethyl pentanedioate. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(bromomethylidene)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding dimethyl 2-(methylidene)pentanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as dimethyl 2-(aminomethylidene)pentanedioate.
Reduction: Formation of dimethyl 2-(methylidene)pentanedioate.
Oxidation: Formation of dimethyl 2-(carboxymethylidene)pentanedioate.
Aplicaciones Científicas De Investigación
Dimethyl 2-(bromomethylidene)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(bromomethylidene)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromomethylidene group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-bromopentanedioate: Similar structure but lacks the methylidene group.
Diethyl 2-bromopentanedioate: Similar structure with ethyl ester groups instead of methyl ester groups.
Methyl (2R)-glycidate: Contains a glycidate group instead of a bromomethylidene group.
Uniqueness
Dimethyl 2-(bromomethylidene)pentanedioate is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
149524-63-0 |
|---|---|
Fórmula molecular |
C8H11BrO4 |
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
dimethyl 2-(bromomethylidene)pentanedioate |
InChI |
InChI=1S/C8H11BrO4/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5H,3-4H2,1-2H3 |
Clave InChI |
JBZLMLFYOAYMTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


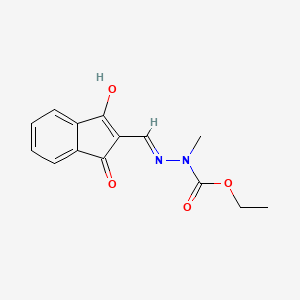
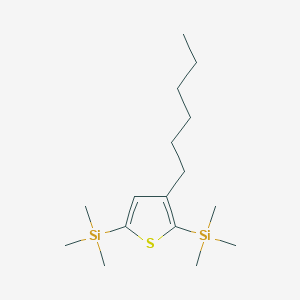
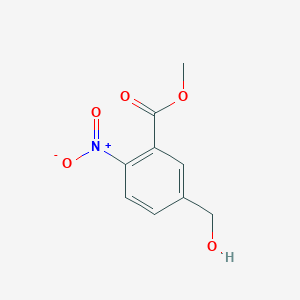
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)


![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
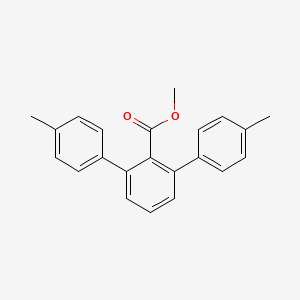

![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

